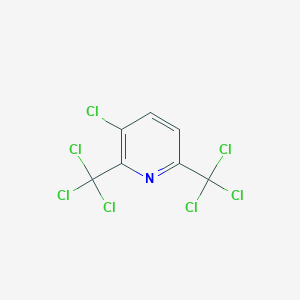

3-Chloro-2,6-bis(trichloromethyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Chloro-2,6-bis(trichloromethyl)pyridine, also known as Clopyralid, is a selective herbicide that is widely used in agriculture to control broadleaf weeds. It belongs to the pyridine family and has a molecular formula of C7H2Cl3NO2. Clopyralid is known for its high efficacy, low toxicity, and long-lasting residual effect.

Wirkmechanismus

3-Chloro-2,6-bis(trichloromethyl)pyridine works by disrupting the growth and development of susceptible plants. It is a synthetic auxin that mimics the natural plant hormone indoleacetic acid (IAA). 3-Chloro-2,6-bis(trichloromethyl)pyridine binds to the auxin receptor and causes abnormal growth and development in the plant. This leads to the death of the plant or its inability to reproduce. 3-Chloro-2,6-bis(trichloromethyl)pyridine has a high degree of selectivity, meaning that it only affects certain plant species and does not harm desirable plants.

Biochemische Und Physiologische Effekte

3-Chloro-2,6-bis(trichloromethyl)pyridine has been shown to have minimal toxicity to humans and animals. It is rapidly metabolized and excreted from the body. However, 3-Chloro-2,6-bis(trichloromethyl)pyridine can have negative effects on non-target plants and organisms. It can persist in the soil for several months and can be taken up by plants, leading to stunted growth and reduced crop yields. 3-Chloro-2,6-bis(trichloromethyl)pyridine can also leach into groundwater and surface water, potentially contaminating drinking water sources.

Vorteile Und Einschränkungen Für Laborexperimente

3-Chloro-2,6-bis(trichloromethyl)pyridine is a valuable tool for studying plant growth and development. It can be used to investigate the role of auxins in plant physiology and to screen for herbicide-resistant plants. However, 3-Chloro-2,6-bis(trichloromethyl)pyridine has some limitations for lab experiments. It can be difficult to work with due to its high toxicity and potential for environmental contamination. In addition, 3-Chloro-2,6-bis(trichloromethyl)pyridine can be expensive and may not be readily available in some regions.

Zukünftige Richtungen

There are several potential future directions for research on 3-Chloro-2,6-bis(trichloromethyl)pyridine. One area of interest is the development of new herbicides that are more effective and environmentally friendly. Researchers are also investigating the use of 3-Chloro-2,6-bis(trichloromethyl)pyridine in combination with other herbicides to improve weed control and reduce the risk of herbicide resistance. Another area of interest is the use of 3-Chloro-2,6-bis(trichloromethyl)pyridine in phytoremediation, which could help to clean up contaminated soils and water sources. Finally, researchers are exploring the potential of 3-Chloro-2,6-bis(trichloromethyl)pyridine for use in precision agriculture, where herbicides are applied only where they are needed, reducing the overall amount of herbicide used.

Synthesemethoden

3-Chloro-2,6-bis(trichloromethyl)pyridine can be synthesized through a multistep process that involves the reaction of 2,6-dichloropyridine with trichloroacetic acid and phosphorus oxychloride. The resulting product is then treated with sodium hydroxide to yield 3-Chloro-2,6-bis(trichloromethyl)pyridine. The synthesis method of 3-Chloro-2,6-bis(trichloromethyl)pyridine is well-established and has been optimized for commercial production.

Wissenschaftliche Forschungsanwendungen

3-Chloro-2,6-bis(trichloromethyl)pyridine has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to be effective against a wide range of broadleaf weeds, including thistle, clover, and dandelion. 3-Chloro-2,6-bis(trichloromethyl)pyridine is commonly used in turfgrass, cereal crops, and pasture management. In addition, 3-Chloro-2,6-bis(trichloromethyl)pyridine has been studied for its potential use in phytoremediation, which is the process of using plants to remove pollutants from the soil.

Eigenschaften

CAS-Nummer |

18459-49-9 |

|---|---|

Produktname |

3-Chloro-2,6-bis(trichloromethyl)pyridine |

Molekularformel |

C7H2Cl7N |

Molekulargewicht |

348.3 g/mol |

IUPAC-Name |

3-chloro-2,6-bis(trichloromethyl)pyridine |

InChI |

InChI=1S/C7H2Cl7N/c8-3-1-2-4(6(9,10)11)15-5(3)7(12,13)14/h1-2H |

InChI-Schlüssel |

PARSOHKFRQHXEG-UHFFFAOYSA-N |

SMILES |

C1=CC(=NC(=C1Cl)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |

Kanonische SMILES |

C1=CC(=NC(=C1Cl)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |

Synonyme |

Pyridine 3-chloro-2,6-bis[trichloromethyl]- |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-](/img/structure/B101361.png)

![2-[N-(2-carbamoyloxyethyl)-4-methoxyanilino]ethyl carbamate](/img/structure/B101372.png)

![3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B101380.png)

![5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl-](/img/structure/B101386.png)